Benzo(3,4)bicyclo[3.2.1]octen-2-one
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Overview
Description
Benzo(3,4)bicyclo[321]octen-2-one is a compound with a bicyclic structure that includes a benzene ring fused to a bicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo(3,4)bicyclo[3.2.1]octen-2-one can be synthesized through photochemical intramolecular cycloaddition reactions. For instance, 4- and 5-(2-vinylstyryl)oxazoles can be synthesized by Wittig reactions from the diphosphonium salt of α,α’-o-xylene dibromide, formaldehyde, and oxazolecarbaldehydes. These oxazoles undergo photochemical intramolecular cycloaddition to form fused oxazoline-benzobicyclo[3.2.1]octadienes, which can then be converted to this compound derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
Chemical Reactions Analysis
Types of Reactions
Benzo(3,4)bicyclo[3.2.1]octen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Benzo(3,4)bicyclo[3.2.1]octen-2-one has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reactive intermediate in organic synthesis.
Biology: It is used in the study of biological systems and the development of biologically active compounds.
Mechanism of Action
The mechanism of action of benzo(3,4)bicyclo[3.2.1]octen-2-one involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways depend on the context of its application, such as its use in drug discovery or as a reactive intermediate in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with a different ring size and arrangement.
Bicyclo[3.2.1]octane: This compound shares the same bicyclic framework but lacks the benzene ring fused to it.
Uniqueness
Benzo(3,4)bicyclo[3.2.1]octen-2-one is unique due to the presence of the benzene ring fused to the bicyclo[3.2.1]octane framework. This structural feature imparts distinct chemical and physical properties, making it valuable for various scientific research applications .
Properties
IUPAC Name |
tricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c13-12-9-6-5-8(7-9)10-3-1-2-4-11(10)12/h1-4,8-9H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFUSCJVVKLKGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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